4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipyrimidinyl core, a benzenesulfonamide group, and an ethenyloxy substituent, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the ethenyloxy and benzenesulfonamide groups. Common reagents used in these reactions include strong bases, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1-dimethylethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octane-3-carbonitrile
- 4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenylacetic acid
- Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
Uniqueness
4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2’-bipyrimidin]-4-yl]-Benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H21N5O4S |
---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-(6-ethenoxy-5-hydroxy-2-pyrimidin-2-ylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N5O4S/c1-5-29-19-15(26)16(23-18(24-19)17-21-11-6-12-22-17)25-30(27,28)14-9-7-13(8-10-14)20(2,3)4/h5-12,26H,1H2,2-4H3,(H,23,24,25) |
InChI-Schlüssel |
NVFOHQFYZFTQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.